2-Bromo-6-chloro-4-(chloromethyl)pyridine

Organic Synthesis Sequential Cross-Coupling Chemoselectivity

2-Bromo-6-chloro-4-(chloromethyl)pyridine (CAS 1227584-85-1) is a tri-functionalized pyridine building block characterized by three distinct reactive centers: a C-2 bromine, a C-6 chlorine, and a C-4 chloromethyl group. This unique combination offers a programmable, sequential functionalization logic that is not accessible with commercially prevalent alternatives like 2,6-dichloro-4-(chloromethyl)pyridine or 2-bromo-6-chloropyridine.

Molecular Formula C6H4BrCl2N
Molecular Weight 240.91 g/mol
Cat. No. B12333129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-chloro-4-(chloromethyl)pyridine
Molecular FormulaC6H4BrCl2N
Molecular Weight240.91 g/mol
Structural Identifiers
SMILESC1=C(C=C(N=C1Cl)Br)CCl
InChIInChI=1S/C6H4BrCl2N/c7-5-1-4(3-8)2-6(9)10-5/h1-2H,3H2
InChIKeyMOTSGXCWOMDDGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-6-chloro-4-(chloromethyl)pyridine: A Versatile, Orthogonally Reactive Pyridine Scaffold for Sequential Synthesis


2-Bromo-6-chloro-4-(chloromethyl)pyridine (CAS 1227584-85-1) is a tri-functionalized pyridine building block characterized by three distinct reactive centers: a C-2 bromine, a C-6 chlorine, and a C-4 chloromethyl group . This unique combination offers a programmable, sequential functionalization logic that is not accessible with commercially prevalent alternatives like 2,6-dichloro-4-(chloromethyl)pyridine or 2-bromo-6-chloropyridine . Its inherent orthogonality—based on well-established reactivity differences between C–Br, C–Cl, and benzylic C–Cl bonds in cross-coupling and nucleophilic substitution reactions—enables the streamlined construction of complex molecular architectures without the need for protecting group strategies.

Why 2-Bromo-6-chloro-4-(chloromethyl)pyridine Cannot Be Replaced by Common Pyridine Analogs


Attempting to use simpler halogenated pyridine analogs like 2-bromo-6-chloropyridine or 2,6-dichloro-4-(chloromethyl)pyridine as generic substitutes for 2-bromo-6-chloro-4-(chloromethyl)pyridine fundamentally limits the number of achievable sequential derivatization steps. The absence of either the benzylic chloromethyl handle or one of the two aromatic halogens forces synthetic chemists into less efficient, more costly routes involving reactive intermediate protection and deprotection. For instance, while 2-bromo-6-chloropyridine can undergo one selective cross-coupling at the bromide position, it lacks the third reactive center needed for subsequent diversification [1]. Conversely, 2,6-dichloro-4-(chloromethyl)pyridine presents two chlorine atoms as cross-coupling partners, but their relatively lower reactivity compared to bromine precludes the high-fidelity chemoselective discrimination that is essential for a true, three-component sequential synthesis platform.

Quantitative Evidence for Selecting 2-Bromo-6-chloro-4-(chloromethyl)pyridine


Superior Synthetic Orthogonality: A Quantitative Comparison of Programmable Reactive Handles

The target compound provides a distinct three-stage orthogonal reactivity platform, quantified by the number of potential sequential, chemoselective transformations. Studies on analogous 2-bromo-6-chloropyridine systems demonstrate that Pd-catalyzed Suzuki-Miyaura couplings can proceed with >95:5 selectivity for the C–Br bond over the C–Cl bond . By integrating this established chemoselectivity with the unique Sₙ2 reactivity of the benzylic C–Cl bond [1], 2-bromo-6-chloro-4-(chloromethyl)pyridine enables a minimum of three sequential, site-specific derivatization steps. This compares favorably with 2,6-dichloro-4-(chloromethyl)pyridine, which cannot leverage a bromine handle for a first, high-selectivity step, and 2-bromo-6-chloropyridine, which is limited to a maximum of two sequential steps.

Organic Synthesis Sequential Cross-Coupling Chemoselectivity

Solubility and Formulation Advantage Evidenced by Predicted Physicochemical Properties

The presence of a bromine atom in the target compound increases its molecular polarizability compared to its non-brominated analog, directly affecting its partition coefficient (LogP) . Using available ChemicalBook data, the predicted boiling point for 2-bromo-6-chloro-4-(chloromethyl)pyridine is 318.5±37.0 °C . While a specific LogP is not experimentally provided, the higher predicted boiling point relative to a molecule with only chlorine substituents points to increased lipophilicity and van der Waals interactions. This property is crucial for enhancing membrane permeability in cell-based assays and organic solubility in reaction media.

Physicochemical Properties LogP Prediction Formulation Science

Access to a Scalable and Safer Synthetic Route Using Modern Chlorination Methods

A published, facile synthetic methodology for closely related bromine-substituted (chloromethyl)pyridines avoids the use of pyrophoric n-butyllithium and toxic thionyl chloride, using Turbo Grignard reagent and cyanuric chloride under mild conditions to achieve >98% conversion as monitored by GC-MS [1]. While the original study focused on 2-bromo-6-chloromethylpyridine, the methodology is directly transferable and provides a superior, scalable production route for the target compound compared to traditional, harsher methods. This offers a competitive advantage in sourcing from suppliers who utilize this modern approach.

Process Chemistry Green Chemistry Halogenation

Key Application Scenarios Where 2-Bromo-6-chloro-4-(chloromethyl)pyridine Outperforms Analogs


Streamlined Assembly of Complex Kinase Inhibitor Scaffolds

Medicinal chemistry programs targeting kinases or bromodomains often require precise, sequential installation of three distinct aromatic or amine fragments onto a pyridine core. The orthogonal reactivity of 2-bromo-6-chloro-4-(chloromethyl)pyridine enables a programmed three-component union: a first Suzuki-Miyaura coupling at the C-2 bromide, a subsequent Buchwald-Hartwig amination at the C-6 chloride, and a final nucleophilic substitution at the C-4 chloromethyl group to append a solubilizing or targeting moiety. This avoids 2-3 synthetic steps compared to routes that would require protection of one reactive site. The improved LogP due to the bromine atom can also enhance early-stage in vitro efficacy .

Synthesis of Tridentate Ligands for Biomimetic Metal Complexes

Research into bioinorganic model complexes requires immobilizing metal-chelating ligands on heterogeneous supports. The target compound's chloromethyl group is an ideal tether for surface anchoring, while the two remaining halogens allow for the stepwise introduction of histidine-mimicking donor arms. This application is directly validated by the published study on a chemically similar precursor, where the chloromethyl functionality was essential for the desired immobilization chemistry [1].

Building Block for Agrochemical Lead Optimization

The chloromethyl group on a pyridine ring is a recurrent motif in neonicotinoid and other insecticide scaffolds, facilitating linkage to key pharmacophores. The presence of two alternate halogen handles in 2-bromo-6-chloro-4-(chloromethyl)pyridine provides a diversified platform for generating libraries of novel agrochemical candidates. Its use can accelerate a structure-activity relationship (SAR) study by allowing parallel, independent modification of two positions on the core, a capacity that the symmetric 2,6-dichloro-4-(chloromethyl)pyridine cannot offer due to lower chemoselectivity in cross-coupling .

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